Methyl-Desoxycholat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

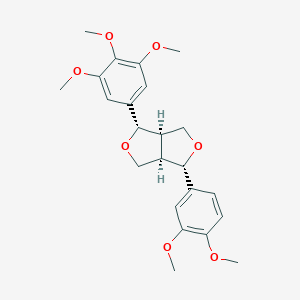

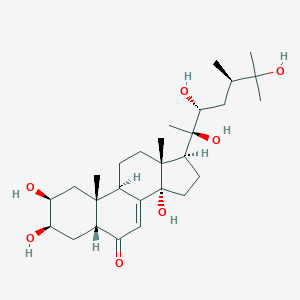

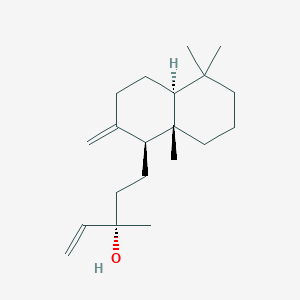

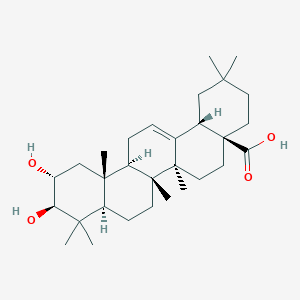

Methyl desoxycholate, also known as methyl 3α,12α-dihydroxy-5β-cholan-24-oate, is a methyl ester derivative of deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by intestinal bacteria from cholic acid. Methyl desoxycholate is a white crystalline solid with a molecular formula of C25H42O4 and a molecular weight of 406.61 g/mol .

Wissenschaftliche Forschungsanwendungen

Methyl desoxycholate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Employed in studies involving bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including its role in emulsifying fats and its cytolytic properties.

Industry: Utilized in the formulation of emulsifiers and surfactants for various industrial applications .

Wirkmechanismus

Target of Action

Methyl Desoxycholate, also known as Methyl Deoxycholate, is a derivative of Deoxycholic Acid . The primary targets of Deoxycholic Acid are adipocytes, which are fat cells . It plays a crucial role in the emulsification and solubilization of dietary fats in the intestine .

Mode of Action

When injected subcutaneously, synthetically derived Deoxycholic Acid, such as Methyl Desoxycholate, disrupts the cell membranes in adipocytes . This disruption leads to the destruction of fat cells in the tissue, a process known as adipocytolysis . The breakdown of adipose cells results in an inflammatory reaction and the clearing of the adipose tissue remnants by macrophages .

Biochemical Pathways

Deoxycholic Acid is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .

Result of Action

The result of Methyl Desoxycholate’s action is the improvement in the appearance of moderate to severe fullness associated with submental fat in adults . By destroying fat cells, it reduces facial fullness or convexity, improving aesthetic appearance .

Biochemische Analyse

Cellular Effects

It is known that deoxycholic acid, a related compound, can disrupt cell membranes in adipocytes and destroy fat cells when injected subcutaneously

Molecular Mechanism

The molecular mechanism of action of Methyl Desoxycholate is not well-understood. As a derivative of deoxycholic acid, it may share some of its properties. Deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl desoxycholate can be synthesized through the esterification of deoxycholic acid with methanol. The reaction typically involves heating deoxycholic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce methyl deoxycholate .

Industrial Production Methods

In industrial settings, the production of methyl deoxycholate follows similar principles but on a larger scale. The process involves the continuous esterification of deoxycholic acid with methanol under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl desoxycholate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to deoxycholic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields deoxycholic acid.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deoxycholic Acid: The parent compound of methyl deoxycholate, used in similar applications but with different solubility and reactivity properties.

Cholic Acid: Another primary bile acid with different hydroxylation patterns, leading to distinct biological activities.

Chenodeoxycholic Acid: A primary bile acid with similar emulsifying properties but different metabolic pathways

Uniqueness

Methyl desoxycholate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to its parent compound, deoxycholic acid. This makes it particularly useful in organic synthesis and industrial applications where specific solubility and reactivity profiles are required .

Eigenschaften

CAS-Nummer |

3245-38-3 |

|---|---|

Molekularformel |

C25H42O4 |

Molekulargewicht |

406.6 g/mol |

IUPAC-Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1 |

InChI-Schlüssel |

ZHUOOEGSSFNTNP-YUOXLNDWSA-N |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Isomerische SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Key on ui other cas no. |

3245-38-3 |

Synonyme |

(3a,5b,12a)-3,12-Dihydroxy-cholan-24-oic acid methyl ester; Deoxycholic acid methyl ester; Methyl 7-deoxycholate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.